molecular formula C9H14ClNO3 B2729524 1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride CAS No. 2243507-64-2

1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride

Cat. No.: B2729524
CAS No.: 2243507-64-2
M. Wt: 219.67
InChI Key: YLKZHHJQTGKRNT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H13NO3·HCl. It is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable piperidine derivative, followed by oxidation and carboxylation steps. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group into alcohols or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or piperidine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid: Similar in structure but with a cyclopentyl group instead of a cyclopropyl group.

    6-Oxopiperidine-3-carboxylic acid: Lacks the cyclopropyl group, making it less sterically hindered.

Uniqueness

1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in research for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.

Properties

IUPAC Name

1-cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c11-8-4-1-6(9(12)13)5-10(8)7-2-3-7;/h6-7H,1-5H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKZHHJQTGKRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CCC2=O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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